2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-14-5-2-3-6-15(14)16-7-10-19(11-12-22-16)17(21)13-20-9-4-8-18-20/h2-6,8-9,16H,7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXUBBYWMIQPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring and a thiazepane moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Pyrazole derivatives often exhibit anti-inflammatory, analgesic, and anticancer activities due to their ability to modulate signaling pathways.
Biological Activities
Research indicates that compounds containing the pyrazole and thiazepane structures have shown promising biological activities:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown to inhibit the proliferation of neuroblastoma cells while exhibiting minimal toxicity towards normal fibroblast cells .
- Antimicrobial Properties : Pyrazoles are also recognized for their antimicrobial activities. Research has revealed that certain derivatives can inhibit the growth of bacterial strains and fungi, suggesting potential applications in treating infectious diseases .
Table 1: Summary of Biological Activities
| Activity | Cell Lines Tested | IC50 Values | Selectivity |
|---|---|---|---|
| Anticancer | SH-SY5Y (neuroblastoma) | 85.94 µM | Selective against cancer cells |
| Antimicrobial | Various bacterial strains | Varies | Effective against resistant strains |
| Anti-inflammatory | In vitro assays | Not specified | Modulates inflammatory pathways |
Detailed Findings
A study focusing on the anticancer properties of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against SH-SY5Y neuroblastoma cells with an IC50 value of approximately 85.94 µM. The selectivity towards cancerous cells was notable as these compounds did not significantly affect healthy mouse fibroblast cells at similar concentrations .
Another investigation into the antimicrobial properties of pyrazole derivatives indicated that these compounds could effectively inhibit the growth of various pathogens, highlighting their potential as lead compounds in drug development .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several classes of heterocyclic derivatives. Key analogues include:
Key Observations :
- Heterocyclic Diversity : Unlike tetrazole derivatives (e.g., compounds 22–28), the target compound employs a 1,4-thiazepane ring, offering distinct conformational dynamics compared to rigid tetrazole or pyrimidine cores .
- Substituent Effects: The o-tolyl group in the target compound contrasts with dichlorophenoxy () or naphthyl (–7) substituents, altering steric and electronic profiles. For instance, dichlorophenoxy derivatives exhibit enhanced electrophilicity due to electron-withdrawing Cl atoms, whereas o-tolyl increases steric bulk .
Spectroscopic and Analytical Data
- IR Spectroscopy : Pyrazole N–H stretches (~3200–3320 cm⁻¹) and carbonyl signals (~1720 cm⁻¹) are consistent across analogues (e.g., –7) .
- NMR : The target compound’s ¹H-NMR would likely show signals for o-tolyl methyl (~δ 2.2 ppm), pyrazole protons (~δ 7.5–8.0 ppm), and thiazepane protons (~δ 3.0–4.0 ppm), comparable to related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
